![molecular formula C27H24N2O4 B1390449 Fmoc-4-methyl-DL-tryptophan CAS No. 1219279-39-6](/img/structure/B1390449.png)
Fmoc-4-methyl-DL-tryptophan
Overview
Description
Fmoc-4-methyl-DL-tryptophan is a synthetic amino acid derivative . It has a molecular weight of 440.5 and a molecular formula of C27H24N2O4 . It is used as a reactant in the preparation of p53 peptidomimetic macrocycles .
Synthesis Analysis
Fmoc-4-methyl-DL-tryptophan is used as a building block for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The Fmoc-4-methyl-DL-tryptophan molecule contains a total of 61 bonds. There are 37 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 2 double bonds, 22 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 3 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Fmoc-4-methyl-DL-tryptophan is used as a reactant in the preparation of p53 peptidomimetic macrocycles . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
Fmoc-4-methyl-DL-tryptophan is a solid substance. It has a predicted density of 1.33 g/cm3 and a predicted refractive index (n20D) of 1.68 .Scientific Research Applications
Peptide Synthesis
“Fmoc-4-methyl-DL-tryptophan” is used in Solid Phase Peptide Synthesis (SPPS) . SPPS is a method used to produce peptides in larger quantities, which is especially useful when unnatural modifications or introduction of site-specific tags are required . This compound can be anchored to hydroxyl solid supports to achieve high yields and prevent the formation of dipeptide and racemization .
Biological Studies
The synthesized peptides have been used for different studies such as cell signaling , development of epitope-specific antibodies , in cell-biology , and as biomarkers for diseases .
Drug Development
Peptides are important for the development of new drugs . The ability to synthesize specific peptides using “Fmoc-4-methyl-DL-tryptophan” can aid in the design of new therapeutic agents .
Protein Function and Structure Study
“Fmoc-4-methyl-DL-tryptophan” can be used in the study of the function and structure of proteins . The synthesized peptides can be used to understand the interaction between peptides and other molecules .
Material Science
Peptides are becoming increasingly important in materials science due to their self-assembling properties . “Fmoc-4-methyl-DL-tryptophan” can be used to synthesize peptides for such applications .
Genomics and Proteomics
“Fmoc-4-methyl-DL-tryptophan” can be used in genomics and proteomics research . The synthesized peptides can be used for various applications in these fields .
Mechanism of Action
Target of Action
Fmoc-4-methyl-DL-tryptophan is a synthetic amino acid derivative
Mode of Action
The fmoc group (fluorenylmethyloxycarbonyl) is known to be a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNOFHSFGLLUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-methyl-DL-tryptophan |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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